molecular formula C11H14O5 B1623514 Ethene;ethyl prop-2-enoate;furan-2,5-dione CAS No. 41171-14-6

Ethene;ethyl prop-2-enoate;furan-2,5-dione

Cat. No.: B1623514
CAS No.: 41171-14-6
M. Wt: 226.23 g/mol
InChI Key: GURLTLRQWSAAIX-UHFFFAOYSA-N
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Description

Ethene;ethyl prop-2-enoate;furan-2,5-dione is a complex polymer that combines the properties of ethyl acrylate, ethene, and maleic anhydride. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene;ethyl prop-2-enoate;furan-2,5-dione typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators, and the reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous reactors to ensure consistent product quality. The monomers are fed into the reactor along with the initiator, and the reaction is carefully controlled to maintain the desired molecular weight and polymer properties .

Chemical Reactions Analysis

Types of Reactions

Ethene;ethyl prop-2-enoate;furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives of the polymer.

Scientific Research Applications

Ethene;ethyl prop-2-enoate;furan-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethene;ethyl prop-2-enoate;furan-2,5-dione involves its ability to form strong covalent bonds with various substrates. The polymer’s functional groups interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, leading to its effectiveness in applications such as adhesives and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethene;ethyl prop-2-enoate;furan-2,5-dione stands out due to its unique combination of monomers, which imparts superior adhesive properties and chemical resistance. This makes it particularly valuable in industrial applications where durability and performance are critical.

Properties

CAS No.

41171-14-6

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

ethene;ethyl prop-2-enoate;furan-2,5-dione

InChI

InChI=1S/C5H8O2.C4H2O3.C2H4/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-2/h3H,1,4H2,2H3;1-2H;1-2H2

InChI Key

GURLTLRQWSAAIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C.C=C.C1=CC(=O)OC1=O

Canonical SMILES

CCOC(=O)C=C.C=C.C1=CC(=O)OC1=O

41171-14-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(MFR=7.4 g/10 min, ethylene content=90.2% by weight, ethyl methacrylate content=6.2% by weight and maleic anhydride content=3.6% by weight)
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Synthesis routes and methods II

Procedure details

A cylindrical autoclave reactor comprised three zones, each having a volume of 1 liter, and was equipped with a blade stirrer. The zones were separated by valve-screens. Fresh ethlene, compressed by a first compressor, fed the first zone. The second zone was fed with a homogeneous mixture of ethylene, maleic anhydride (MA), and ethyl acrylate (EA). Finally, a solution of tert-butyl 2-ethyl-perhexanoate in a hydrocarbon cut was injected into the third zone. The latter therefore constituted the only reaction zone because it brought the three comonomers into contact with a free-radical initiator. Table I below shows, on the one hand, the proportions by weight of maleic anhydride and ethyl acrylate in the reaction zone, relative to the ethylene, and, on the other hand, the temperature in the zone. The reactor was kept under a pressure of 1,600 bars. An expansion valve, which makes it possible to lower the pressure to 300 bars, was located at the bottom of the third zone of the reactor. After having passed through the expansion valve, the mixture of the molten polymer on the one hand and the gaseous monomers on the other hand passed into a separating hopper. While the polymer was collected at the bottom of the hopper, the monomers, after passage through a degreasing hopper, were led into a second compressor. Furthermore, a solution of maleic anhydride in ethyl acrylate was pumped in under pressure and led into the inlet of a Venturi-type homogenizer, where it was mixed with the stream of the recycled monomers coming from the second compressor. At the outlet of this Venturi device, the mixture of the three monomers was led into a sprial homogenizer and then transferred to the second zone of the reactor.
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